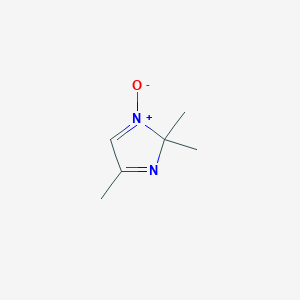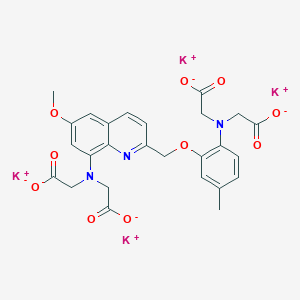
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride is a heterocyclic compound with a benzimidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride typically involves the reaction of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole with phosgene or other chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agent (H2O2), solvent (acetonitrile), temperature (0-25°C).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
N-Oxides: Formed from oxidation reactions.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical transformations.
1-Methyl-1H-benzimidazole-5-carbonyl chloride: Similar structure but without the tetrahydro ring, affecting its chemical and physical properties.
4,5,6,7-Tetrahydro-1H-benzimidazole-5-carbonyl chloride: Lacks the methyl group, which can influence its reactivity and applications.
Uniqueness
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride is unique due to the combination of the benzimidazole core, tetrahydro ring, and carbonyl chloride functional group. This combination imparts specific reactivity and properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
131020-45-6 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H11ClN2O/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12/h5-6H,2-4H2,1H3 |
InChI Key |
DDNCJIBYSUKELP-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1CCC(C2)C(=O)Cl |
Canonical SMILES |
CN1C=NC2=C1CCC(C2)C(=O)Cl |
Synonyms |
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



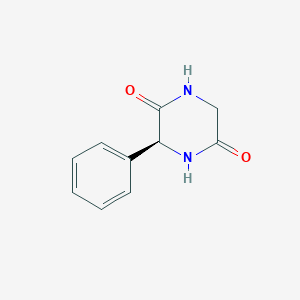
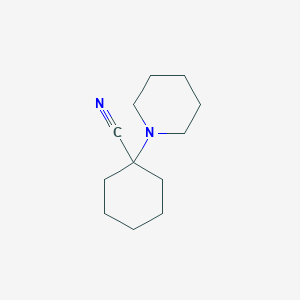

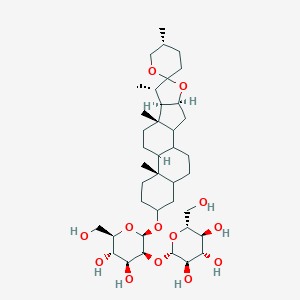

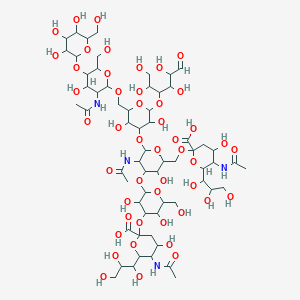
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

